5-Bromo-3-iodo-2-methoxypyridine

Catalog No.
S713698
CAS No.
578007-66-6
M.F
C6H5BrINO
M. Wt
313.92 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Bromo-3-iodo-2-methoxypyridine

Symmetric dibromo analogs yield statistical product mixtures, forcing chromatography. 5-Bromo-3-iodo-2-methoxypyridine solves this via orthogonal C-I/Br reactivity:

  • Exclusive C-3 coupling under mild conditions (Suzuki, C-S) via C-I bond.
  • Preserved C-5 bromine for subsequent elaboration without isomer formation.
  • Eliminates isomeric impurities, reduces purification steps, improves yield.
  • Supplied with ≥97% purity, ready for scale-up.

CAS Number

578007-66-6

Product Name

5-Bromo-3-iodo-2-methoxypyridine

IUPAC Name

5-bromo-3-iodo-2-methoxypyridine

Molecular Formula

C6H5BrINO

Molecular Weight

313.92 g/mol

InChI

InChI=1S/C6H5BrINO/c1-10-6-5(8)2-4(7)3-9-6/h2-3H,1H3

InChI Key

ZKVDYKJRRHTPLT-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=N1)Br)I

Canonical SMILES

COC1=C(C=C(C=N1)Br)I

Synonyms

5-Bromo-3-iodo-2-methoxypyridine, 2-Methoxy-5-bromo-3-iodopyridine, Pyridine, 5-bromo-3-iodo-2-methoxy-, 5-Bromo-3-iodo-2-methoxy-pyridine

Purity

≥97%

Package Size

1 g, 5 g, 25 g

5-Bromo-3-iodo-2-methoxypyridine (CAS 578007-66-6) is a highly functionalized, dihalogenated heterocyclic building block critical to pharmaceutical and agrochemical procurement. Featuring an electron-donating methoxy group at the C-2 position alongside two distinct halogens—iodine at C-3 and bromine at C-5—this compound is engineered specifically for sequential, regioselective cross-coupling. The significant difference in bond dissociation energies between the C-I and C-Br bonds allows chemists to predictably functionalize the C-3 position under mild conditions while preserving the C-5 bromine for subsequent transformations. This predictable reactivity profile makes it a high-value precursor for synthesizing complex multisubstituted pyridines, eliminating the inefficiencies associated with symmetric dihalopyridines[1].

Workflow Fit

Orthogonal halogen reactivity for sequential cross-coupling
Regioselective C-I activation before C-Br functionalization
Eliminates protecting group strategies in diaryl pyridine synthesis

Substituting 5-bromo-3-iodo-2-methoxypyridine with a cheaper, symmetric analog like 3,5-dibromo-2-methoxypyridine introduces severe processability bottlenecks. In standard palladium- or copper-catalyzed cross-coupling reactions (such as Suzuki or Buchwald-Hartwig couplings), catalysts struggle to differentiate between the two identical carbon-bromine bonds of the generic substitute. This lack of regiocontrol invariably leads to a statistical mixture of 3-substituted, 5-substituted, and 3,5-disubstituted products. For industrial and laboratory workflows, this necessitates tedious, solvent-heavy chromatographic separations that drastically reduce the overall yield of the desired intermediate. Procuring the specifically differentiated 5-bromo-3-iodo-2-methoxypyridine bypasses these purification penalties, ensuring high-fidelity mono-coupling at the C-3 position and streamlining the overall synthetic route [1].

Substitution Risk

Mono-halogenated analogs lack orthogonal reactivity

Analogs with only Br or I cannot support sequential, chemoselective diversification needed for complex architectures.

Different substitution patterns alter regioselectivity

Moving halogens or methoxy group changes electronic bias and cross-coupling outcomes, making prior synthetic routes non-transferable.

Missing methoxy group reduces synthetic versatility

The 2-OMe group modulates reactivity and offers a handle for late-stage diversification; its absence limits functionalization options.

High-Fidelity Regioselective C-S Cross-Coupling

In the synthesis of dual ATM and DNA-PK inhibitors, 5-bromo-3-iodo-2-methoxypyridine demonstrates strict regiocontrol during carbon-sulfur bond formation. When reacted with benzenethiol using a copper(I) iodide catalyst (120 °C, DMF), the compound undergoes exclusive substitution at the C-3 iodine position to yield 5-bromo-2-methoxy-3-(phenylthio)pyridine [1]. Unlike the baseline 3,5-dibromo-2-methoxypyridine, which would yield a mixture of regioisomers under identical thermal conditions, the distinct reactivity of the C-I bond ensures that the C-5 bromine remains completely intact for downstream functionalization.

Evidence DimensionRegioselectivity in Ullmann-type C-S coupling
Target Compound DataExclusive coupling at C-3 yielding 5-bromo-2-methoxy-3-(phenylthio)pyridine
Comparator Or Baseline3,5-dibromo-2-methoxypyridine (yields isomeric mixtures)
Quantified DifferenceComplete differentiation of the C-3 vs C-5 position
ConditionsCuI, NaH, DMF, 120 °C, 4 hours

Procurement of this specific dihalide eliminates the need for costly downstream isomer separation in multi-step pharmaceutical syntheses.

Sequential Suzuki Coupling
Class-level inference
This compound High regioselectivity (>95:5) for initial I coupling
Dibromo analog Statistical mixture of products, poor regiocontrol
Enables protecting-group-free unsymmetrical diaryl synthesis
Class-level observation from related dihalogenated pyridines

Scalability in Palladium-Catalyzed Buchwald-Hartwig Reactions

Process scale-up data for PI3-kinase inhibitors highlights the robust processability of 5-bromo-3-iodo-2-methoxypyridine. In a 50-gram scale reaction, the compound was subjected to Pd(dba)2 and XantPhos-catalyzed coupling with phenylmethanethiol at a mild 70 °C. The reaction selectively displaced the C-3 iodine in just 1 hour [1]. In contrast, achieving similar conversions with a dibrominated comparator typically requires harsher temperatures and extended reaction times, which can degrade sensitive functional groups and complicate the impurity profile.

Evidence DimensionReaction efficiency and scalability
Target Compound DataComplete selective C-3 coupling at 70 °C in 1 hour on a 50 g scale
Comparator Or BaselineDibrominated analogs (require >100 °C and extended times for comparable activation)
Quantified Difference>30 °C reduction in required reaction temperature and strict mono-selectivity
ConditionsPd(dba)2, XantPhos, DIPEA, Toluene, 70 °C, 1 h

Lower temperature requirements and high selectivity at scale directly translate to reduced energy costs and higher throughput in API manufacturing.

C-I Selective Thioether Synthesis
Supporting evidence
Selective C-I coupling; C-Br intact
Demonstrates controlled stepwise functionalization capability
Pd(dba)2/Xantphos, 70°C, 1 h

Predictable Halogen-Metal Exchange for Organometallic Synthesis

For the generation of complex heteroaryl nucleophiles, 5-bromo-3-iodo-2-methoxypyridine serves as a highly reliable precursor for halogen-metal exchange. The iodine atom at C-3 undergoes rapid, selective exchange with standard Grignard or zinc reagents at low temperatures, forming a stable 3-metallated-5-bromo species. Conversely, achieving regioselective Br/Mg exchange on 3,5-dibromo-2-methoxypyridine requires highly specialized, expensive bimetallic reagents (like sBu2Mg·2LiOR) and precise cryogenic control to avoid forming a mixture of metallated isomers [1].

Evidence DimensionReagent requirement for regioselective metallation
Target Compound DataStandard Grignard reagents achieve >95% selective I/Mg exchange
Comparator Or Baseline3,5-dibromo-2-methoxypyridine (requires specialized sBu2Mg·2LiOR complexes for regiocontrol)
Quantified DifferenceElimination of the need for custom bimetallic exchange reagents
ConditionsStandard halogen-metal exchange conditions (THF, low temperature)

Utilizing standard, off-the-shelf organometallic reagents for selective metallation significantly lowers raw material costs and simplifies laboratory workflows.

Pharmaceutical Process Yield
Data to verify
+23% yield improvement
Reported process efficiency gain in TKI intermediate synthesis
Supplier-provided case study; not peer-reviewed

Synthesis of PI3K and ATM/DNA-PK Inhibitors

Where precise, sequential functionalization of the pyridine core is required to build complex pharmacophores without introducing isomeric impurities[1].

Process-Scale Buchwald-Hartwig Cross-Coupling

Highly suitable for discovery chemistry and scale-up workflows where the C-3 position must be coupled via C-S bond formation at mild temperatures, followed by a distinct coupling at the C-5 bromine [2].

Regioselective Organometallic Reagent Generation

Where researchers need to generate a 3-magnesiated or 3-zincated pyridine intermediate using standard reagents for trapping with electrophiles, while retaining a stable halogen handle for further elaboration [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Unsymmetrical diaryl pyridine library synthesis
Orthogonal halogen reactivity
Regioselective sequential coupling outcomes
Stepwise functionalization via C-I activation
Chemoselective C-I bond activation
Sequential diversification without intermediate purification
Late-stage diversification building block
Tri-functionalizable scaffold (Br, I, OMe)
Functional group tolerance and orthogonal reactivity

XLogP3

2.5

Wikipedia

5-bromo-3-iodo-2-methoxypyridine

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